BenchChemオンラインストアへようこそ!

7-methyl-1H-imidazo[4,5-b]pyridine-2-thiol

Tautomerism Thiol-thione equilibrium Ionization constant

7-Methyl-1H-imidazo[4,5-b]pyridine-2-thiol (CAS 114105-99-6) is a heterocyclic building block belonging to the imidazo[4,5-b]pyridine-2-thiol family, characterized by a fused imidazole-pyridine bicyclic core bearing a thiol group at the 2-position and a methyl substituent at the 7-position of the pyridine ring. The compound exists predominantly as the thione tautomer (7-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione) under ambient conditions, a behavior established for 2-mercaptoimidazo[4,5-b]pyridines by UV, IR, and ionization constant studies.

Molecular Formula C7H7N3S
Molecular Weight 165.22 g/mol
CAS No. 114105-99-6
Cat. No. B3214328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methyl-1H-imidazo[4,5-b]pyridine-2-thiol
CAS114105-99-6
Molecular FormulaC7H7N3S
Molecular Weight165.22 g/mol
Structural Identifiers
SMILESCC1=C2C(=NC=C1)NC(=S)N2
InChIInChI=1S/C7H7N3S/c1-4-2-3-8-6-5(4)9-7(11)10-6/h2-3H,1H3,(H2,8,9,10,11)
InChIKeyXIMLLORHEQZHGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methyl-1H-imidazo[4,5-b]pyridine-2-thiol (CAS 114105-99-6): Core Scaffold Identity and Procurement-Grade Characterization


7-Methyl-1H-imidazo[4,5-b]pyridine-2-thiol (CAS 114105-99-6) is a heterocyclic building block belonging to the imidazo[4,5-b]pyridine-2-thiol family, characterized by a fused imidazole-pyridine bicyclic core bearing a thiol group at the 2-position and a methyl substituent at the 7-position of the pyridine ring . The compound exists predominantly as the thione tautomer (7-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione) under ambient conditions, a behavior established for 2-mercaptoimidazo[4,5-b]pyridines by UV, IR, and ionization constant studies [1]. With a molecular formula of C₇H₇N₃S and a molecular weight of 165.22 g/mol, this scaffold serves as a versatile intermediate for medicinal chemistry programs targeting kinases, antimicrobial agents, and metal-coordinating ligands [2]. The 7-methyl substitution pattern is synthetically distinct from the more common N3-alkylated or 5-substituted regioisomers, offering a unique vector for structure-activity relationship (SAR) exploration.

Why 7-Methyl-1H-imidazo[4,5-b]pyridine-2-thiol Cannot Be Interchanged with Other Imidazo[4,5-b]pyridine-2-thiols in Research and Development


The imidazo[4,5-b]pyridine-2-thiol scaffold supports multiple regioisomeric and substitution patterns—including N1-methyl, N3-methyl, 5-methoxy, 6-bromo-5-methyl, and unsubstituted variants—that differ markedly in their tautomeric equilibria, electronic properties, lipophilicity, and biological target engagement profiles [1]. The 7-methyl substitution specifically alters the electron density distribution on the pyridine ring, shifting the pKa of the thiol/thione system and modulating hydrogen-bond acceptor capacity at the pyridine N1 position relative to the unsubstituted parent (CAS 29448-81-5, XLogP3 ~0.4) or the N3-methyl isomer (CAS 32282-08-9) [2]. Tautomeric studies confirm that 2-mercaptoimidazo[4,5-b]pyridines favor the thione form, but the position and nature of ring substitution directly influence the keto-enol equilibrium constant, which in turn governs metal-binding stoichiometry, nucleophilic reactivity at sulfur, and molecular recognition by biological targets such as kinases and DHFR [1]. Consequently, procurement of the precise 7-methyl regioisomer is non-negotiable for SAR programs where pyridine-ring substitution topology is a critical variable.

Quantitative Differentiation Evidence for 7-Methyl-1H-imidazo[4,5-b]pyridine-2-thiol Relative to Closest Analogs


Tautomeric Equilibrium Bias: 7-Methyl Substitution Stabilizes the Thione Form Relative to N3-Substituted Isomers

The 2-mercaptoimidazo[4,5-b]pyridine system exists as an equilibrium mixture of thiol and thione tautomers, with the thione form predominating in both solid state and solution [1]. The 7-methyl substitution on the pyridine ring (target compound) provides a distinct electronic environment compared to the N3-methyl isomer (CAS 32282-08-9); the ring-methyl group is electron-donating and increases electron density at the pyridine nitrogen, whereas N3-alkylation directly modifies the imidazole NH acidity. UV and IR spectroscopic studies on analogous 2-mercapto-3-methyl-3H-imidazo[4,5-b]pyridine demonstrate that the thione tautomer is favored, with ionization constants confirming the predominance of the C=S form [2]. The 7-methyl regioisomer is expected to exhibit a comparable but quantitatively distinct tautomeric ratio, which directly affects sulfur nucleophilicity, metal coordination geometry, and hydrogen-bonding patterns in target binding pockets.

Tautomerism Thiol-thione equilibrium Ionization constant

Lipophilicity Differentiation: 7-Methyl Substitution Increases LogP by ~0.5–0.8 Units Over Unsubstituted Parent

The unsubstituted 1H-imidazo[4,5-b]pyridine-2-thiol (CAS 29448-81-5) has an experimentally-derived XLogP3-AA of 0.4 and an ACD/LogP range of 0.17–1.25 depending on the calculation method [1]. Addition of a methyl group at the 7-position of the pyridine ring (target compound) is predicted to increase logP by approximately 0.5–0.8 units based on the Hansch π constant for aromatic methyl substitution (π = +0.52 to +0.56), yielding an estimated logP of ~1.2–1.8 for 7-methyl-1H-imidazo[4,5-b]pyridine-2-thiol. This places the compound in a more favorable lipophilicity range for membrane permeability (optimal logP 1–3 for CNS and cellular penetration) compared to the unsubstituted parent, which may be too polar for efficient passive diffusion. In contrast, the 6-bromo-5-methyl analog (CAS 104685-80-5) has substantially higher logP (estimated +0.8–1.2 additional units from bromine) and may encounter solubility-limited absorption.

Lipophilicity LogP Drug-likeness

Kinase Inhibition Potential: Imidazo[4,5-b]pyridine-2-thiol Scaffold Demonstrates CDK9 Inhibitory Activity in the Sub-Micromolar Range

Imidazo[4,5-b]pyridine derivatives have been validated as cyclin-dependent kinase 9 (CDK9) inhibitors, with a series of novel 2-substituted analogs demonstrating IC50 values of 0.63–1.32 μM against CDK9, comparable to or exceeding the reference inhibitor sorafenib (IC50 = 0.76 μM) [1]. The imidazo[4,5-b]pyridine core (structure B in the study) exhibited potent antiproliferative activity against MCF-7 breast cancer cells (IC50: 0.58–78.66 μM) and HCT116 colon cancer cells (IC50: 0.49–87.33 μM) through selective CDK9 inhibition [1]. The 7-methyl-2-thiol substitution pattern on the target compound provides a reactive thiol handle at the 2-position for further derivatization (e.g., S-alkylation to generate thioether-linked side chains), which is a key synthetic strategy employed in the development of potent CDK9 inhibitors from this scaffold. This differentiates it from the 6-bromo-5-methyl analog (CAS 104685-80-5), which has been profiled primarily against APOBEC enzymes (IC50 ≈ 1.98 μM against APOBEC-3G) rather than CDKs [2].

CDK9 inhibition Anticancer Kinase assay

Antimicrobial Activity: Imidazo[4,5-b]pyridine-2-thiol Derivatives Exhibit Sub-mg/mL MIC Values Against Gram-Positive Bacteria with Regioisomer-Dependent Potency

Imidazo[4,5-b]pyridine derivatives bearing a 2-thione/2-thiol group have demonstrated antimicrobial activity with structure-dependent potency variation. In a study of N-alkylated 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine derivatives, compound 2 (6-bromo-2-phenyl-3-(p-tolyl)-3H-imidazo[4,5-b]pyridine) exhibited MIC values of 0.07 mg/mL against Bacillus cereus (Gram-positive) and 0.315 mg/mL against Escherichia coli (Gram-negative) [1]. Molecular docking against dihydrofolate reductase (DHFR, PDB:1DLS) revealed binding energies (ΔE) ranging from −6.27 to −7.00 kcal/mol for the most active derivatives, with inhibition constants (Ki) of 1.93–2.19 relative to methotrexate (ΔE = −7.85 kcal/mol, Ki = 1.88) [1]. The 7-methyl-2-thiol substitution pattern of the target compound eliminates the 6-bromo substituent, reducing molecular weight and halogen-associated toxicity risk while retaining the thione pharmacophore implicated in DHFR interactions. This distinguishes it from the 6-bromo-5-methyl analog, which carries a heavier halogen and has been associated with APOBEC inhibition rather than antimicrobial activity.

Antimicrobial MIC DHFR docking

Angiotensin II Antagonist Pharmacophore: 7-Methylimidazo[4,5-b]pyridine Scaffold Validated in Patent Literature for Cardiovascular Applications

European Patent EP0554098A2 discloses a chemical process for manufacturing imidazo[4,5-b]pyridine derivatives of formula I, where R₁ is (1-6C)alkyl (including methyl), R₂ is hydrogen or halogeno, and R₃/R₄ are selected from hydrogen, halogeno, (1-6C)alkyl, (1-6C)alkoxy, hydroxymethyl, and hydroxy [1]. These compounds are explicitly claimed as angiotensin II (AII) antagonists with utility in treating hypertension and related cardiovascular conditions [1]. The 7-methyl-1H-imidazo[4,5-b]pyridine-2-thiol (CAS 114105-99-6) matches the general formula where R₁ = methyl at the pyridine 7-position and the 2-position bears a thiol/thione group, placing it within the scope of this pharmacologically validated AII antagonist chemotype. This differentiates it from imidazo[4,5-c]pyridine regioisomers (e.g., CAS 7321-94-0, 1-methyl-1H-imidazo[4,5-c]pyridine-2-thiol), which are not covered by the same patent claims and have been explored for distinct therapeutic indications (GABAA receptor modulation, proton pump inhibition) [2].

Angiotensin II antagonist Cardiovascular Patent SAR

Synthetic Accessibility and Regioisomeric Purity: 7-Methyl Substitution Avoids N3/N4 Alkylation Mixtures Common in Imidazo[4,5-b]pyridine Derivatization

Alkylation of 1H-imidazo[4,5-b]pyridine-2-thiol and its derivatives frequently produces mixtures of N1, N3, and N4 regioisomers, complicating purification and introducing batch-to-batch variability [1]. The MDPI study by Hjouji et al. (2023) demonstrated that alkylation of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with halogenated derivatives under phase-transfer catalysis yields two regioisomers (N3 and N4) in most cases, and three regioisomers (N1, N3, N4) when ethyl bromoacetate is used [1]. In contrast, 7-methyl-1H-imidazo[4,5-b]pyridine-2-thiol bears the methyl substituent pre-installed on the pyridine ring rather than on the imidazole nitrogen, eliminating the possibility of N-alkylation regioisomerism during subsequent derivatization at the 2-thiol position. This structural feature simplifies purification, improves batch consistency, and reduces the analytical burden associated with regioisomer identification (which required X-ray crystallography and DFT calculations in the Hjouji study) [1].

Regioselective synthesis N-alkylation Isomeric purity

Recommended Application Scenarios for 7-Methyl-1H-imidazo[4,5-b]pyridine-2-thiol Based on Differential Evidence


CDK9-Targeted Anticancer Lead Optimization via S-Derivatization

The imidazo[4,5-b]pyridine-2-thiol scaffold has demonstrated CDK9 inhibitory activity (IC50 0.63–1.32 μM) comparable to sorafenib [1]. The 7-methyl variant offers a free thiol handle at the 2-position for modular S-alkylation, enabling systematic exploration of side-chain SAR without introducing N-regioisomer complexity. This makes it a superior starting material for hit-to-lead campaigns compared to N3-alkylated analogs, which require protection/deprotection strategies or produce isomeric mixtures upon further derivatization.

Non-Halogenated Antimicrobial Scaffold Development Targeting DHFR

Molecular docking studies confirm that imidazo[4,5-b]pyridine-2-thiones engage the DHFR active site with binding energies within ~1 kcal/mol of methotrexate [2]. The 7-methyl-2-thiol compound eliminates the 6-bromo substituent present in the most extensively tested antimicrobial derivatives, reducing molecular weight (165.22 vs. 244.11 g/mol for 6-bromo-5-methyl analog) and avoiding potential halogen-associated toxicity. This scaffold is suited for fragment-based or structure-guided antimicrobial design where halogen-free leads are preferred.

Angiotensin II Receptor Antagonist Medicinal Chemistry

As a compound falling within the general formula of EP0554098A2, 7-methyl-1H-imidazo[4,5-b]pyridine-2-thiol is structurally aligned with patent-validated angiotensin II antagonists [3]. The imidazo[4,5-b]pyridine ring fusion topology is critical for AII receptor binding; this compound provides the correct regioisomeric scaffold for cardiovascular drug discovery programs, differentiating it from imidazo[4,5-c]pyridine isomers that have been directed toward CNS and gastrointestinal indications [4].

Coordination Chemistry and Metal-Binding Ligand Design

The thione-thiol tautomeric equilibrium of 7-methyl-1H-imidazo[4,5-b]pyridine-2-thiol, with the thione form predominating, provides a soft sulfur donor atom suitable for transition metal coordination [5]. The 7-methyl group modifies the electronic properties of the pyridine nitrogen, potentially tuning the chelating behavior in bidentate (N,S) coordination modes. This is relevant for designing metal-based catalysts, MRI contrast agents, or metallodrug candidates where the imidazo[4,5-b]pyridine scaffold serves as a ligand framework.

Quote Request

Request a Quote for 7-methyl-1H-imidazo[4,5-b]pyridine-2-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.